4-Aminosalicylic Acid-d3 is a stable isotope-labeled derivative of 4-aminosalicylic acid, a compound primarily used as an antibiotic in the treatment of tuberculosis and other diseases. The inclusion of deuterium (d3) in its structure allows for enhanced tracking in metabolic studies and pharmacokinetic research.
4-Aminosalicylic Acid-d3 belongs to the class of organic compounds known as aminosalicylic acids, which are characterized by the presence of an amino group on the aromatic ring of salicylic acid. It is classified under antitubercular agents and is recognized for its role in treating drug-resistant tuberculosis .
The synthesis of 4-Aminosalicylic Acid-d3 typically involves the following methods:
The synthesis process may involve:
The molecular formula for 4-Aminosalicylic Acid-d3 is . Its structure features:
4-Aminosalicylic Acid-d3 participates in various chemical reactions typical of aminosalicylic acids:
The compound's reactivity can be exploited in research settings to study metabolic pathways involving folate synthesis and antibiotic resistance mechanisms.
The mechanism of action for 4-Aminosalicylic Acid-d3 involves:
Research indicates that resistance to this compound can arise from mutations in bacterial enzymes involved in folate synthesis, specifically affecting dihydrofolate synthase activity .
The physical and chemical properties make it suitable for use in both therapeutic applications and scientific research, especially in studies requiring isotopic tracing.
4-Aminosalicylic Acid-d3 is utilized primarily in:
This compound holds significant potential for advancing research in infectious diseases and developing new therapeutic strategies against resistant strains of bacteria.
Deuterium incorporation into the 4-aminosalicylic acid (4-ASA) framework targets specific molecular sites to preserve bioactivity while enabling precise tracking. The aromatic ring deuteration strategy focuses on replacing hydrogen atoms at the ortho positions relative to the carboxylic acid group, yielding 4-aminosalicylic acid-d3 (chemical formula: C7H4D3NO3, molecular weight: 156.15 g/mol). This approach maintains the compound’s core pharmacophore—the 4-amino and 2-hydroxy substituents—critical for its mechanism of action as a dihydrofolate reductase inhibitor and anti-inflammatory agent [7]. The synthesis typically employs deuterated precursors like isotopically labeled meta-aminophenol, where deuterium atoms are introduced prior to the Kolbe-Schmitt carboxylation reaction. This ensures isotopic integrity during high-temperature/pressure steps [4] [6].
Alternative strategies include post-synthetic exchange using deuterium oxide (D2O) under basic catalysis. However, this method risks isotopic dilution at labile sites (e.g., the amine group), making precursor-based deuteration preferable for producing high-optical-purity 4-aminosalicylic acid-d3 (CAS: 2449764-62-7). Analytical validation via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (2H-NMR) spectroscopy confirms deuteration efficiency >98% at specified positions, essential for its use as a quantitative internal standard in metabolic studies [6].
Table 1: Isotopic Labeling Approaches for 4-Aminosalicylic Acid-d3
Strategy | Deuterium Sites | Key Reagents | Isotopic Purity | Primary Application |
---|---|---|---|---|
Precursor-based synthesis | C3, C5, C6 (aromatic ring) | D3-meta-aminophenol | >98% | Pharmacokinetic tracers |
Post-synthetic exchange | Variable (amine/ring) | D2O, Pd/C | 85–92% | Metabolic pathway screening |
Directed ortho-metalation | Selective C5 | n-BuLi, D2O | >95% | Mechanism-of-action studies |
Catalytic hydrogen-deuterium (H/D) exchange necessitates precise optimization to maximize isotopic incorporation while minimizing side reactions. Heterogeneous catalysts like palladium-on-carbon (Pd/C) or platinum oxide (PtO2) facilitate exchange at electron-rich aromatic positions under moderate temperatures (80–120°C). Critical parameters include:
Homogeneous catalysts such as iridium(I) complexes (e.g., Crabtree’s catalyst) enable site-selective deuteration under milder conditions (25–60°C). These catalysts coordinate preferentially to the amine group, directing deuterium incorporation to adjacent ring positions. However, ligand dissociation may lead to catalyst poisoning by the carboxylic acid moiety. Studies show that microwave-assisted exchange reduces reaction times by 60% while achieving deuterium enrichment >95% at C5 and C6 positions—key for manufacturing high-value isotopic standards [6].
Table 2: Optimization Parameters for Catalytic H/D Exchange in 4-ASA-d3
Parameter | Suboptimal Conditions | Optimized Conditions | Deuteration Gain |
---|---|---|---|
Temperature | 60°C | 100°C | +37% (ring sites) |
Catalyst loading | 5 wt% Pd/C | 10 wt% Pd/D2O | +22% (kinetics) |
pD | 7.0 (neutral) | 10.5 (basic) | +41% (ortho sites) |
Co-solvent | D2O alone | D2O/d6-DMSO (4:1) | +29% (solubility) |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5